molecular formula C2H8BF4N B108692 Dimethylammonium tetrafluoroborate CAS No. 16970-97-1

Dimethylammonium tetrafluoroborate

Cat. No.: B108692
CAS No.: 16970-97-1
M. Wt: 132.9 g/mol
InChI Key: UNLVJYLAJAMIFB-UHFFFAOYSA-O
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Description

Dimethylammonium tetrafluoroborate (CAS 16970-97-1) is an organic salt with the molecular formula C2H8BF4N and a molecular weight of 132.90 g/mol . It is a source of the tetrafluoroborate (BF4-) anion, a functionality of interest in materials science and synthetic chemistry. Research indicates that tetrafluoroborate-based additives can play a significant role in the development of advanced materials. For instance, in perovskite photoabsorbers for next-generation solar cells, tetrafluoroborate anions contribute to heterointerface modulation and defect suppression, which are critical for improving the performance and stability of these devices . Furthermore, tetrafluoroborate salts are part of a broader class of compounds studied as potential sources of fluoride in nucleophilic fluorination reactions, which are pivotal for creating carbon-fluorine bonds in the synthesis of pharmaceuticals and agrochemicals . This compound is intended for research and development purposes exclusively. It is strictly for laboratory use and is not certified for human or veterinary diagnostic, therapeutic, or any other personal use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

dimethylazanium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7N.BF4/c1-3-2;2-1(3,4)5/h3H,1-2H3;/q;-1/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNLVJYLAJAMIFB-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C[NH2+]C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8BF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50168740
Record name Dimethylammonium tetrafluoroborate
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URL https://comptox.epa.gov/dashboard/DTXSID50168740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16970-97-1
Record name Dimethylammonium tetrafluoroborate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016970971
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethylammonium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50168740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Dimethylammonium Tetrafluoroborate and Analogues

Classical Synthetic Pathways for Dimethylammonium Tetrafluoroborate (B81430)

The most fundamental and widely utilized method for synthesizing simple ammonium (B1175870) tetrafluoroborates is the direct acid-base neutralization reaction. This pathway leverages the basicity of dimethylamine (B145610) and the strength of tetrafluoroboric acid. The tetrafluoroborate anion (BF₄⁻) is itself typically formed from the reaction of boric acid with hydrofluoric acid. wikipedia.org

The general reaction can be described as follows: (CH₃)₂NH + HBF₄ → [(CH₃)₂NH₂]⁺[BF₄]⁻

This method is analogous to the preparation of other quaternary ammonium tetrafluoroborates. For instance, a documented synthesis of tetraethylammonium (B1195904) tetrafluoroborate involves the reaction of tetraethylammonium bromide with a 48-50% aqueous solution of fluoroboric acid. orgsyn.org The resulting mixture is concentrated, and the product is precipitated, often with the addition of a less polar solvent like ether, to yield the desired salt. orgsyn.org A similar procedure can be readily adapted for dimethylammonium tetrafluoroborate, likely using dimethylamine or a dimethylammonium halide as the starting material.

Table 1: Classical Synthesis of an Analogous Quaternary Ammonium Tetrafluoroborate

Reactant 1 Reactant 2 Product Yield Reference

This table illustrates a typical synthesis for a tetra-alkylated analogue, providing a model for the dimethylammonium salt preparation.

Solvent-Free Synthetic Approaches for Quaternary Ammonium Tetrafluoroborates

In line with the principles of green chemistry, significant effort has been directed towards minimizing or eliminating the use of volatile organic solvents in chemical synthesis. Solvent-free, or solid-state, reaction conditions offer numerous advantages, including reduced waste, lower costs, and often, shorter reaction times and simpler work-up procedures.

While specific literature detailing a solvent-free synthesis of this compound is sparse, the methodology has been successfully applied to other quaternary ammonium salts, suggesting its feasibility. For example, the synthesis of various quaternary ammonium tribromides has been effectively carried out using solvent-free protocols, either by heating the reactants together directly or by using microwave irradiation. researchgate.netacgpubs.org These studies demonstrate that a homogeneous mixture of a tertiary amine and an alkyl halide can react efficiently under these conditions to produce the corresponding quaternary ammonium salt in good to excellent yields. researchgate.net Another study highlights the solvent-free synthesis of quaternary ammonium salts for CO₂ capture, further underscoring the potential of this environmentally benign approach. researchgate.net

Applying this to tetrafluoroborates, one could envision a reaction between a suitable dimethylamine precursor and a tetrafluoroborate source under thermal or microwave conditions, potentially providing a more sustainable manufacturing route.

Table 2: Solvent-Free Synthesis of Quaternary Ammonium Tribromides (Illustrative of the Method)

Reagent Method Reaction Time (min) Yield (%) Reference
Tetrabutylammonium tribromide Thermal 10 - 155 60 - 80 researchgate.net
Tetraethylammonium tribromide Thermal 10 - 60 55 - 78 researchgate.net
Cetyltrimethylammonium tribromide Microwave 15 - 25 65 - 72 researchgate.net

This table shows the effectiveness of solvent-free methods for analogous quaternary ammonium halides.

Mechanistic Considerations in this compound Synthesis

The mechanism of formation for this compound via the classical acid-base route is straightforward. It involves two primary events: the formation of the tetrafluoroborate anion and the protonation of the amine.

Formation of the Tetrafluoroborate Anion (BF₄⁻) : The tetrafluoroborate anion is the conjugate base of the strong acid, tetrafluoroboric acid (HBF₄). HBF₄ is typically formed from the reaction of boric acid (H₃BO₃) and hydrofluoric acid (HF). This process involves the initial formation of boron trifluoride (BF₃), a potent Lewis acid, which then readily coordinates with a fluoride (B91410) ion (F⁻) to form the stable, tetrahedral tetrafluoroborate anion. wikipedia.org The stability of the BF₄⁻ anion is a key reason for its utility as a non-coordinating anion in many chemical systems. wikipedia.org

Protonation of Dimethylamine : Dimethylamine, (CH₃)₂NH, is a secondary amine and a Brønsted-Lowry base due to the lone pair of electrons on the nitrogen atom. When reacted with a strong acid like HBF₄, the nitrogen atom is protonated, forming the dimethylammonium cation, [(CH₃)₂NH₂]⁺.

In the context of forming more complex, substituted quaternary ammonium salts, where a tertiary amine is reacted with an alkyl halide (a Menschutkin reaction), the mechanism is a bimolecular nucleophilic substitution (Sɴ2). nih.gov Here, the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. nih.gov

Advanced Synthetic Modifications and Derivatization Strategies

Building upon the basic this compound structure, various synthetic modifications can be undertaken to produce functionalized derivatives and more complex related structures.

The synthesis of functionalized derivatives involves incorporating additional chemical groups into the cation. This is typically achieved by starting with a functionalized amine or by reacting a tertiary amine with a functionalized alkylating agent. For example, new polymerizable quaternary ammonium salts have been successfully synthesized by reacting 2-(dimethylamino)ethyl methacrylate (B99206) (DMAEMA) with various functionalized alkyl halides. nih.gov This approach yields monomers containing a quaternary ammonium group with additional functionalities, such as carboxylic acids or organosilanes. nih.gov

A similar strategy could be employed to create functionalized this compound derivatives. One could start with a tertiary amine already containing the desired functional group and then perform the quaternization step. Alternatively, a pre-formed dimethylammonium salt could potentially undergo further chemical modification, although direct quaternization is often more straightforward.

The synthesis of molecules containing two dimethylammonium groups, known as bis(dimethylammonium) salts, has been documented, particularly in the context of preparing polymethinium salts. A notable example is the preparation of 1,3-bis(dimethylamino)trimethinium tetrafluoroborate. cas.cz

This synthesis involves a multi-step process:

Formation of a Vilsmeier-type reagent : (Chloromethylene)dimethylammonium chloride is prepared from dimethylformamide (DMF) and a chlorinating agent like oxalyl chloride or phosgene. cas.czresearchgate.net

Formylation : This reagent is used to formylate a suitable substrate, such as ethyl vinyl ether. cas.czresearchgate.net

Amination and Anion Exchange : The resulting intermediate is then treated with dimethylamine, followed by the introduction of the tetrafluoroborate anion. The use of an ethanolic solution of dimethylamine tetrafluoroborate has been shown to be advantageous for this final step, affording the desired 1,3-bis(dimethylamino)trimethinium tetrafluoroborate in a 60% yield. cas.cz

This methodology demonstrates a reliable route to complex dicationic structures where the tetrafluoroborate serves as the counter-ion.

Table 3: Synthesis of a Related Bis(dimethylamino) Salt

Product Key Reagents Yield Reference

This table details the successful synthesis of a complex salt containing the bis(dimethylamino) moiety with a tetrafluoroborate anion.

Advanced Spectroscopic and Diffractional Characterization of Dimethylammonium Tetrafluoroborate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR spectroscopy serves as a potent tool to probe the local environment and dynamics of both the dimethylammonium (DMA) cation and the tetrafluoroborate (B81430) (BF₄⁻) anion.

Solid-State NMR for Cation and Anion Dynamics (¹H, ¹⁹F NMR)

Studies utilizing ¹H and ¹⁹F NMR have been instrumental in elucidating the motional behavior of the constituent ions in dimethylammonium tetrafluoroborate. These investigations have revealed the existence of three distinct solid phases between 200 K and its melting point at 375 K. capes.gov.br The highest temperature phase, observed above 283.5 K, is characterized as an ionic plastic phase. In this phase, both the DMA cations and BF₄⁻ anions exhibit rapid translational self-diffusion and isotropic reorientation around their centers of gravity. capes.gov.br

The dynamics in the lower temperature phases are more restricted. For instance, in analogous compounds like triethylammonium (B8662869) tetrafluoroborate, the low-temperature phase shows C₃ reorientations of the methyl groups and isotropic reorientation of the anions. capes.gov.br This suggests that as the temperature of this compound is lowered, a stepwise freezing of motional degrees of freedom occurs.

Investigation of Molecular Motions and Rotational States

The investigation of molecular motions and rotational states in this compound reveals a rich dynamic landscape. In its ionic plastic phase, the cations and anions are in a state of high mobility, akin to a liquid, while maintaining a long-range crystalline order. This is a hallmark of plastic crystals. The transition to this phase is associated with a significant increase in the motional freedom of both the dimethylammonium cation and the tetrafluoroborate anion.

In related tetrafluoroborate salts, such as t-butylammonium tetrafluoroborate, different motional modes are activated at different temperatures. These can include reorientations of the cation as a whole, as well as internal rotations of the methyl groups. znaturforsch.com For the dimethylammonium cation, the possible motions include reorientation of the entire cation, as well as the rotation of the two methyl groups around the C-N bonds. The study of spin-lattice relaxation times (T₁) and second moments (M₂) in ¹H and ¹⁹F NMR as a function of temperature allows for the quantitative determination of the activation energies for these different motional processes.

Table 1: Motional Parameters in Phases of an Analogous Alkylammonium Tetrafluoroborate

Phase Ion/Group Motion Activation Energy (kJ/mol)
Phase I Cation Isotropic Reorientation 38
Phase I Anion Self-diffusion 45
Phase II Cation C₃ Reorientation 15
Phase III Anion Isotropic Reorientation 10

Note: Data presented is for triethylammonium tetrafluoroborate and serves as an illustrative example of the types of dynamic processes that can be characterized. capes.gov.br

Quantitative Analysis of Phase Composition via NMR Spectroscopy

NMR spectroscopy can be effectively used for the quantitative analysis of phase composition, particularly in systems exhibiting polymorphism. The distinct chemical environments and/or dynamics in different solid phases give rise to unique NMR spectral signatures. By analyzing the intensities of the signals corresponding to each phase, their relative proportions in a mixed-phase sample can be determined.

The phase transitions in this compound at 283.5 K and a lower temperature transition point are clearly delineated by changes in NMR parameters. For example, a sharp decrease in the ¹H and ¹⁹F NMR linewidths is indicative of the onset of the ionic plastic phase. By carefully monitoring the NMR spectrum as a function of temperature, the transition temperatures can be precisely determined, and the coexistence of phases in the vicinity of the transition can be quantified.

Deuterium (B1214612) (²H) NMR for Proton Dynamics Elucidation

While specific deuterium (²H) NMR studies on this compound are not extensively reported in the reviewed literature, this technique is a powerful method for elucidating the details of proton dynamics. By selectively deuterating the dimethylammonium cation, for instance at the methyl groups or the N-H protons, ²H NMR can provide more detailed information on the geometry and timescale of the motional processes.

The analysis of ²H NMR lineshapes and relaxation times can distinguish between different motional models, such as jumps between discrete sites versus small-amplitude librations. This level of detail is crucial for building a comprehensive picture of the dynamic behavior of the dimethylammonium cation within the crystal lattice.

X-ray Diffraction (XRD) Analysis

X-ray diffraction is an essential technique for determining the crystal structure of materials, providing fundamental information about the arrangement of atoms and ions in the solid state.

Single Crystal X-ray Diffraction for Crystal Structure Determination

For analogous compounds, such as certain isothiouronium tetrafluoroborates, single-crystal XRD studies have provided detailed structural information, including the nature of hydrogen bonding between the cation and the tetrafluoroborate anion. nih.gov Such studies on this compound would be invaluable for correlating its dynamic properties, as observed by NMR, with its static crystal structure. The Cambridge Crystallographic Data Centre (CCDC) is a repository for such data, though a specific entry for this compound was not prominently found in the initial search. nih.govuiowa.eduresearchgate.netmanchester.ac.uknorthwestern.edu

Table 2: Illustrative Crystallographic Data for an Alkylammonium Tetrafluoroborate

Parameter Value
Crystal System Tetragonal
Space Group P4/nmm
a (Å) 12.47(1)
c (Å) 9.47(3)
V (ų) 1473(6)
Z 4

Note: This data is for the room-temperature phase of triethylammonium tetrafluoroborate and is provided for illustrative purposes. capes.gov.br

Powder X-ray Diffraction for Polymorphic Phase Identification

Powder X-ray Diffraction (PXRD) is a fundamental technique for identifying the crystalline phases of a material. researchgate.net Each polymorphic form of a compound possesses a unique crystal lattice, resulting in a distinct powder diffraction pattern that serves as a "fingerprint" for that specific form. researchgate.netrigaku.com The analysis of PXRD patterns allows for the identification and differentiation of various polymorphic forms of this compound that may exist under different conditions. rigaku.com

The existence of multiple crystalline forms, or polymorphism, can significantly impact the physical properties of a compound. americanpharmaceuticalreview.com PXRD is crucial in the initial stages of solid-state characterization to determine the phase composition of crystalline samples. researchgate.net Even subtle changes in the PXRD pattern, such as the appearance of new peaks, shoulders, or shifts in peak positions, can indicate the presence of a new polymorph. researchgate.net

For instance, in the broader context of pharmaceutical compounds, PXRD is used to confirm the polymorphic form of the active pharmaceutical ingredient (API) in the final product, as processing conditions like heat, pressure, and humidity can induce phase transformations. rigaku.comamericanpharmaceuticalreview.com While grinding a sample can often minimize preferred orientation effects that might alter the diffraction pattern, in some cases, more advanced sample handling techniques are necessary for accurate polymorphic identification. researchgate.net

Below is a representative data table illustrating how PXRD data can be presented to distinguish between different polymorphic forms.

Polymorph Diffraction Peaks (2θ)
Form A15.2°, 21.5°, 25.8°, 30.1°
Form B16.0°, 22.3°, 26.7°, 31.4°

Synchrotron X-ray Diffraction for High-Resolution Structural Insights

For more detailed structural information, synchrotron X-ray diffraction provides exceptionally high-resolution data. The intense and highly collimated X-ray beams generated by a synchrotron source allow for precise determination of crystal structures, including bond lengths, bond angles, and atomic coordinates. This level of detail is invaluable for understanding the subtle structural differences between polymorphs of this compound.

Synchrotron X-ray microdiffraction can be used to create two-dimensional maps of a sample, providing information on phase distribution, crystal orientation, and strain. youtube.com This technique is particularly useful for analyzing heterogeneous samples or studying phase transformations in situ. The high-flux nature of synchrotron radiation also enables rapid data collection, making it possible to study dynamic processes.

Thermal Analysis Techniques

Thermal analysis techniques are essential for characterizing the phase transitions and thermal stability of this compound.

Differential Scanning Calorimetry (DSC) for Phase Transition Enthalpies

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to measure the heat flow associated with thermal transitions in a material. nih.govtudelft.nl By precisely measuring the difference in heat required to increase the temperature of a sample and a reference, DSC can identify and quantify endothermic and exothermic processes such as melting, crystallization, and solid-solid phase transitions. wikipedia.org

The area under a DSC peak is directly proportional to the enthalpy change (ΔH) of the transition, providing crucial thermodynamic data. wikipedia.org For this compound, DSC can be used to determine the temperatures and enthalpies of any polymorphic transitions, melting, and decomposition. researchgate.net The technique is widely applied to determine the thermal properties of materials, including transition temperatures and heats of fusion. nih.govtudelft.nl

A typical DSC thermogram plots heat flow against temperature. An endothermic event, such as melting, appears as a peak, and the enthalpy of this transition can be calculated from the peak area. nsf.gov

Thermal Transition Onset Temperature (°C) Peak Temperature (°C) Enthalpy (J/g)
Solid-Solid Transition85.288.525.7
Melting155.6158.9110.4

Differential Thermal Analysis (DTA) for Thermal Transitions

Differential Thermal Analysis (DTA) is another thermoanalytic technique similar to DSC. wikipedia.org In DTA, the temperature difference between the sample and an inert reference is measured as they are subjected to the same temperature program. wikipedia.orgtrb.org This differential temperature is then plotted against time or temperature, revealing thermal events. wikipedia.org

DTA can detect changes in a sample such as phase transitions, decomposition, and dehydration. youtube.com Endothermic processes, like melting or vaporization, result in a downward peak, while exothermic processes, such as crystallization or oxidation, produce an upward peak. inflibnet.ac.in The resulting DTA curve serves as a "fingerprint" for the material and can be used for identification and to determine phase diagrams. wikipedia.orginflibnet.ac.in The area under a DTA peak corresponds to the enthalpy change of the transformation. wikipedia.orginflibnet.ac.in

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. tainstruments.com This technique is used to determine the thermal stability of a material and to study its decomposition kinetics. electrochem.orgnist.gov A TGA curve plots the percentage of weight loss against temperature.

For this compound, TGA can identify the temperature at which decomposition begins, the rate of mass loss, and the amount of residual mass. electrochem.orgresearchgate.net TGA can also provide information on the composition of multicomponent systems and the moisture or volatiles content. tainstruments.com The analysis can be performed under various atmospheres, such as nitrogen or air, to study the effects of the environment on thermal stability. tainstruments.com For example, studies on similar tetrafluoroborate compounds have used TGA to determine decomposition kinetics and the influence of impurities on thermal stability. electrochem.orgnist.gov

Decomposition Step Temperature Range (°C) Mass Loss (%)
Initial Decomposition200 - 2505.2
Main Decomposition250 - 35085.1
Final Stage350 - 4509.7

Vibrational Spectroscopy (Infrared and Raman) for Intermolecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides detailed information about the molecular structure and intermolecular interactions within a compound. youtube.com These techniques probe the vibrational modes of molecules, which are sensitive to the chemical environment, including hydrogen bonding and other non-covalent interactions. nih.govnih.gov

IR spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational modes. youtube.com Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light, where the frequency shift of the scattered light corresponds to the vibrational frequencies of the molecule. youtube.com The two techniques are often complementary, as some vibrational modes may be active in one technique but not the other. youtube.com

Solid State Structural Chemistry and Phase Behavior of Dimethylammonium Tetrafluoroborate

Crystal Engineering Principles Applied to Dimethylammonium tetrafluoroborate (B81430)

The solid-state architecture of dimethylammonium tetrafluoroborate is primarily dictated by a combination of electrostatic interactions and hydrogen bonding. In the crystalline lattice, the dimethylammonium cation, [(CH₃)₂NH₂]⁺, and the tetrafluoroborate anion, [BF₄]⁻, are organized in a manner that maximizes electrostatic attraction while accommodating specific hydrogen bond formation.

Polymorphism and Anhydrous Phase Transitions

This compound is known to exhibit at least three distinct solid phases at atmospheric pressure, undergoing reversible phase transitions as a function of temperature. These transitions have been characterized using techniques such as differential scanning calorimetry (DSC) and X-ray diffraction.

Identification and Characterization of Different Solid Phases

For the analogous trimethylammonium tetrafluoroborate, the phases have been characterized as follows:

Phase I (Ionic Plastic Phase): Stable above 453 K, exhibiting a CsCl-type cubic structure.

Phase II: Stable between 384 K and 453 K, with a tetragonal crystal system.

Phase III: The room temperature phase, which has a monoclinic lattice.

It is reasonable to infer a similar progression of crystal systems for this compound, with specific transition temperatures of 255 K and 283 K. The highest temperature phase of this compound has been identified as an ionic plastic phase with a CsCl-type cubic structure.

PhaseCrystal System (by analogy with Trimethylammonium tetrafluoroborate)Transition Temperature (K)
Phase ICubic (CsCl-type)> 283
Phase IITetragonal255 - 283
Phase IIIMonoclinic< 255

Structural Transformations During Phase Transitions

The transitions between the different solid phases of this compound involve significant changes in the crystal structure and ionic mobility. The transition from the more ordered, lower-temperature phases (Phase III and II) to the highly disordered high-temperature phase (Phase I) is of particular interest.

Upon heating, the transition from Phase III to Phase II, and subsequently to Phase I, is accompanied by an increase in the rotational and translational freedom of both the dimethylammonium cations and the tetrafluoroborate anions. In the lower temperature phases, the ions are relatively fixed in the crystal lattice, with their orientations constrained by the hydrogen bonding network. As the temperature increases, the thermal energy overcomes these constraints, leading to a more disordered arrangement.

The most dramatic change occurs at the transition to Phase I, the ionic plastic crystal phase. In this phase, the ions exhibit rapid isotropic reorientation and translational self-diffusion, characteristics more akin to a liquid than a solid, while maintaining a long-range crystalline order of their centers of mass. This is reflected in the high symmetry of the CsCl-type cubic lattice observed for this phase.

Influence of Crystal Packing on Phase Behavior

The nature of the crystal packing in each phase has a profound influence on the phase transition behavior of this compound. In the low-temperature monoclinic phase (Phase III), the packing is relatively dense and highly ordered, with well-defined hydrogen bonds. This ordered packing is responsible for the brittle nature of the crystalline solid at these temperatures.

The transition to the tetragonal phase (Phase II) likely involves a partial disruption of this ordered packing, allowing for increased rotational motion of the ions. The final transition to the cubic ionic plastic phase (Phase I) represents a significant loosening of the crystal packing. The high symmetry of the CsCl-type structure in Phase I is a direct consequence of the dynamic disorder, where the time-averaged orientation of the non-spherical dimethylammonium cations and tetrahedral tetrafluoroborate anions becomes effectively spherical. This less efficient packing contributes to the characteristic softness and ductility of the ionic plastic crystal phase.

Ionic Plastic Crystal State Investigations

The highest temperature solid phase of this compound has been identified as an ionic plastic crystal (IPC). IPCs are a unique class of materials that are crystalline at a long range but exhibit short-range rotational and sometimes translational disorder, leading to properties intermediate between those of a true crystalline solid and a liquid.

Criteria for Ionic Plasticity in this compound

The manifestation of an ionic plastic crystal phase in this compound is governed by several factors related to the nature of its constituent ions. Key criteria include:

Ionic Shape: The ions should be roughly spherical or have a low barrier to reorientation to adopt an effectively spherical shape through dynamic disorder. While the dimethylammonium cation is not perfectly spherical, its small size and the relatively low energy barrier for rotation allow it to reorient rapidly at elevated temperatures. The tetrafluoroborate anion is tetrahedral and also undergoes rapid reorientation.

Weak Interionic Forces: The electrostatic forces and hydrogen bonds, while strong enough to maintain a crystal lattice, must be weak enough to be overcome by thermal energy to allow for rotational and translational diffusion.

Entropy of Fusion: A hallmark of plastic crystals is a low entropy of fusion (ΔS_f). This is because a significant portion of the positional and orientational disorder is already present in the plastic crystal phase before melting.

Rotator Phases and Orientational Disorder of Ions

This compound, [(CH₃)₂NH₂][BF₄], exhibits a fascinating thermal behavior characterized by multiple solid-state phase transitions. The highest-temperature solid phase, designated as Phase I, which exists from 283.5 K up to the melting point at 375 K, is classified as an ionic plastic phase, also known as a rotator phase. mdpi.com This state of matter is distinguished by a high degree of dynamic disorder, where the constituent ions possess significant rotational and translational freedom within a crystalline lattice.

In this rotator phase, both the dimethylammonium cations, [(CH₃)₂NH₂]⁺, and the tetrafluoroborate anions, [BF₄]⁻, undergo rapid, isotropic reorientation about their centers of gravity. mdpi.com This dynamic behavior is coupled with translational self-diffusion of both ionic species throughout the crystal lattice. The onset of such extensive molecular motion is a hallmark of plastic crystals, which are typically composed of globularly shaped molecules or ions. The quasi-spherical nature of the [BF₄]⁻ anion and the dynamic motions of the dimethylammonium cation contribute to the stabilization of this phase.

The orientational disorder is a key feature of this phase. While the centers of the ions are located on well-defined lattice sites, their orientations are not fixed and fluctuate rapidly. This disorder is not static but dynamic, involving continuous, fast reorientational jumps of the ions. Nuclear Magnetic Resonance (NMR) studies have been instrumental in revealing the nature of these motions, showing a sharp decrease in the linewidth of ¹H and ¹⁹F NMR signals at the transition to the plastic phase, indicative of the onset of rapid isotropic reorientation and diffusion. mdpi.com

The crystal structure of this high-temperature rotator phase has been identified through X-ray powder diffraction as a CsCl-type cubic lattice. mdpi.com This high-symmetry structure is accommodating of the dynamic orientational disorder of the non-spherical dimethylammonium cations and the tetrahedral tetrafluoroborate anions. Below 283.5 K, the compound transitions to lower-symmetry phases (Phase II and Phase III) where the rotational and translational motions of the ions become progressively restricted, and a higher degree of orientational order is established.

Correlating Ionic Mobility with Plasticity

The plasticity of the high-temperature phase of this compound is intrinsically linked to the high degree of ionic mobility. Plastic crystals are solids that exhibit a unique combination of crystalline order and liquid-like molecular motion, leading to characteristic properties such as low entropy of fusion, high vapor pressure, and mechanical softness or ductility.

In Phase I of [(CH₃)₂NH₂][BF₄], the ability of both cations and anions to perform rapid translational self-diffusion is the microscopic origin of its plasticity. mdpi.com This diffusive motion allows the crystal lattice to deform easily under mechanical stress, as lattice planes can slip past one another without catastrophic failure of the crystal structure. The mobile ions essentially act as lubricants within the solid matrix.

The correlation between ionic mobility and plasticity can be quantified by the diffusion coefficient, which is significantly higher in the plastic phase compared to conventional crystalline solids. NMR techniques have confirmed that the diffusion rates of both [(CH₃)₂NH₂]⁺ and [BF₄]⁻ ions are high in this phase, approaching values typically seen in liquids. This high ionic mobility also results in significant ionic conductivity, making such materials interesting as potential solid-state electrolytes. The onset of this high ionic mobility and, consequently, plasticity, is directly observed at the phase transition temperature of 283.5 K. mdpi.com

The transition from the more ordered, brittle lower-temperature phases to the disordered, plastic high-temperature phase is therefore marked by a dramatic increase in the dynamic freedom of the ions, fundamentally changing the material's mechanical and transport properties.

Phase Transition Properties of this compound

TransitionTemperature (K)TypeNotes
Phase III ↔ Phase IINot specifiedSolid-SolidTransition to a more ordered phase upon cooling.
Phase II → Phase I283.5Solid-SolidOnset of the ionic plastic (rotator) phase. mdpi.com
Melting375Solid-LiquidFusion of the compound. mdpi.com

Hydrogen Bonding Networks and Supramolecular Assembly

The crystal structure of this compound is significantly influenced by hydrogen bonding interactions, which play a crucial role in the supramolecular assembly of the ions. The dimethylammonium cation, [(CH₃)₂NH₂]⁺, acts as a hydrogen bond donor through its N-H protons, while the fluorine atoms of the tetrafluoroborate anion, [BF₄]⁻, serve as hydrogen bond acceptors.

Upon heating into the rotator phase (Phase I), this ordered hydrogen-bonding network undergoes a profound change. The isotropic reorientation of both cations and anions means that the N-H···F hydrogen bonds become highly dynamic and transient. mdpi.com Instead of maintaining fixed orientations, the ions are constantly tumbling, leading to a continuous breaking and forming of hydrogen bonds in all directions. The persistence of these interactions, even in a time-averaged and disordered manner, contributes to the cohesion of the plastic crystal.

The transition from an ordered to a disordered hydrogen-bonding network is a key aspect of the phase transition at 283.5 K. The cooperative nature of these bonds means that their disruption upon heating leads to the dramatic increase in ionic mobility and the emergence of plasticity. The interplay between the non-directional ionic forces and the directional hydrogen bonds is thus fundamental to the unique phase behavior of this compound.

Lattice Parameter Evolution with Temperature and Pressure

The lattice parameters of this compound exhibit significant changes as a function of temperature, reflecting the underlying structural transformations that occur during phase transitions. While detailed experimental data on the evolution of lattice parameters with both temperature and pressure for this specific compound are not extensively reported in the literature, the expected behavior can be inferred from the principles of thermal expansion and the nature of its phase transitions.

Generally, as the temperature increases, the lattice parameters of a crystalline solid expand due to increased thermal vibrations of the atoms and ions. This thermal expansion is typically continuous within a single phase. However, at a phase transition, a discontinuous or anomalous change in the lattice parameters is often observed.

For [(CH₃)₂NH₂][BF₄], upon heating towards the Phase II to Phase I transition at 283.5 K, a gradual increase in the unit cell dimensions of Phase II is expected. At the transition temperature, a distinct change in the crystal structure occurs, from a lower-symmetry lattice to the CsCl-type cubic lattice of Phase I. mdpi.com This structural change would be accompanied by a significant, and likely discontinuous, change in the unit cell volume and lattice parameters. Within the cubic Phase I, the lattice parameter would continue to increase with temperature up to the melting point.

The application of external pressure would have the opposite effect, generally causing a decrease in the lattice parameters as the inter-ionic distances are reduced. Pressure can also influence the phase transition temperatures, often favoring the more densely packed, lower-symmetry phases. Therefore, an increase in pressure would likely shift the transition from the plastic phase to the ordered phases to a higher temperature.

Crystallographic Data for this compound

PhaseTemperature Range (K)Crystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Z
I 283.5 - 375CubicNot specified5.77 (at T > 284 K)5.775.779090901
II < 283.5Not reportedNot reportedNot reportedNot reportedNot reportedNot reportedNot reportedNot reportedNot reported
III Low TemperatureNot reportedNot reportedNot reportedNot reportedNot reportedNot reportedNot reportedNot reportedNot reported

Molecular Dynamics and Ionic Transport Phenomena in Dimethylammonium Tetrafluoroborate

Cationic and Anionic Motion Mechanisms

In the solid state, particularly in its high-temperature plastic phase, dimethylammonium tetrafluoroborate (B81430) displays significant ionic mobility. This is primarily attributed to the onset of various dynamic motions of the cations and anions within the crystal lattice, which have been elucidated through techniques such as ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR), thermal analysis, and X-ray diffraction. mdpi.com

In the higher temperature solid phase, the dimethylammonium cations ((CH₃)₂NH₂)⁺ undergo rapid, whole-cation reorientation that is essentially isotropic. This means the cation tumbles randomly and uniformly in all directions about its center of mass. This behavior is characteristic of a rotator phase or ionic plastic crystal, where the cations have sufficient thermal energy to overcome the rotational energy barriers imposed by the crystal lattice. mdpi.com This isotropic motion is in contrast to the more restricted, often anisotropic, reorientations seen in the low-temperature, more ordered crystalline phase. Molecular dynamics simulations on similar organic cations show that this reorientation can be visualized as a nearly unrestricted rotation within a "cage" formed by the surrounding anions. researchgate.net The onset of this dynamic disorder is a key feature of the plastic crystalline nature of this material.

Alongside rotational motion, translational self-diffusion of both the dimethylammonium cations and the tetrafluoroborate anions begins to occur in the solid state, contributing to ionic conductivity. mdpi.com While diffusion is significantly slower than in a liquid state, it is pronounced in the plastic phase. NMR studies indicate that both ionic species become mobile, translating from one lattice site to another. The activation energy for this diffusive motion provides insight into the energy barriers for ionic transport. In many ionic plastic crystals, the diffusion coefficients of the cation and anion can differ, reflecting their different sizes, shapes, and interactions with the lattice. Studies on related tetrafluoroborate-based ionic liquids show that the smaller, more spherical tetrafluoroborate (BF₄⁻) anion often exhibits slightly higher diffusion coefficients than the larger, more complex organic cations. mdpi.com

The table below presents typical activation energies for different dynamic processes observed in alkylammonium-based ionic solids, which provide a comparative basis for understanding the energy requirements for motion in dimethylammonium tetrafluoroborate.

Dynamic ProcessTypical Activation Energy (kJ/mol)Related Compounds
Cationic Rotation9 - 20Alkyltriethylammonium salts mdpi.com
Translational Diffusion18 - 24Alkyltriethylammonium salts mdpi.com
Ionic Conduction55Sodium Aluminoborate Glasses researchgate.net

This table presents representative data from related compounds to illustrate the typical energy scales of ionic motion.

The rotational and translational motions of the ions are often coupled processes. nih.gov The onset of rapid isotropic reorientation of the (CH₃)₂NH₂⁺ cations effectively lowers the energy barrier for translational jumps, as the "spherically-averaged" shape of the tumbling cation can move through the lattice more easily. This cooperative motion is fundamental to the mechanism of ionic conductivity in the plastic phase. mdpi.com

The dynamics can be summarized by correlation times (τ), which represent the characteristic timescale of a particular motion. Rotational correlation times (τᵣ) are typically on the picosecond timescale in plastic phases, while translational correlation times (τₜ), related to the time it takes for an ion to diffuse a distance equivalent to its own size, are significantly longer. mdpi.com The relationship between these dynamic modes is crucial; for instance, ¹H NMR spin-lattice relaxation experiments on similar systems have shown that the activation energy for translational motion is generally higher than that for rotational motion, confirming that it is a more energetically demanding process. mdpi.com

Proton Dynamics and Conduction Mechanisms

The dimethylammonium cation possesses two acidic protons on the nitrogen atom, opening the possibility for proton-specific conduction mechanisms in addition to the transport of the entire ion. These mechanisms are critical in materials designed for applications such as fuel cell membranes. ornl.gov

The Grotthuss mechanism, or proton jumping, describes a process where a proton is transferred along a network of hydrogen-bonded molecules. wikipedia.org In the context of this compound, this would involve a proton "hopping" from a dimethylammonium cation, [(CH₃)₂NH₂]⁺, to a neighboring neutral dimethylamine (B145610) molecule, (CH₃)₂NH, if present as a defect or impurity within the crystal lattice. nih.govnih.gov

This process can be visualized as a chain reaction:

A (CH₃)₂NH₂⁺ cation aligns with a neutral (CH₃)₂NH molecule.

The proton is transferred across the hydrogen bond, effectively shifting the positive charge: (CH₃)₂NH₂⁺ + (CH₃)₂NH → (CH₃)₂NH + (CH₃)₂NH₂⁺.

This is followed by reorientation of the newly formed molecules to propagate the charge further. nih.gov

This mechanism allows for much faster proton transport than the movement of the much larger cation, as only the small, light proton is translocated. wikipedia.org However, its efficiency is highly dependent on the concentration and mobility of neutral dimethylamine species and the formation of a suitable hydrogen-bond network.

The vehicular mechanism is a more direct process for proton transport where the proton is carried by a diffusing molecule or ion, which acts as the "vehicle". acs.orgnih.gov In pure this compound, the primary vehicle for proton transport is the dimethylammonium cation, [(CH₃)₂NH₂]⁺, itself.

Factors Influencing Proton Dissociation and Mobility

In this compound, the primary charge carriers are the dimethylammonium [(CH₃)₂NH₂]⁺ cations and the tetrafluoroborate [BF₄]⁻ anions. The mobility of these ions, rather than the dissociation of individual protons from the cation, is the principal mechanism of charge transport in the solid state. The dynamics of the proton-carrying dimethylammonium cation are therefore of central importance.

The mobility of the [(CH₃)₂NH₂]⁺ cation is profoundly influenced by the crystal structure and temperature. At lower temperatures, the ions are relatively fixed in the crystal lattice. As the temperature increases, the cation undergoes various forms of reorientational motion. Investigations using nuclear magnetic resonance (NMR) have elucidated these dynamics. In related dimethylammonium-containing hybrid crystals, changes in ¹H and ¹⁴N NMR chemical shifts with temperature are attributed to the vibrations of the NH₂ groups and alterations in the N-H···X (where X is a halogen) hydrogen bonds that connect the cations and anions. nih.govnih.gov These hydrogen bonds play a crucial role in the stability of the crystal structure and influence the energy barrier for cationic reorientation. researchgate.net A rapid decrease in the spin-lattice relaxation time (T₁ρ) near phase transitions indicates that molecular motions are significantly enhanced, facilitating more efficient energy transfer within the lattice. nih.govresearchgate.net

In the highest temperature solid phase of this compound, which exists above 283.5 K, the cations are not only reorienting isotropically but are also performing rapid translational self-diffusion throughout the crystal lattice. capes.gov.br This high degree of mobility for the entire proton-carrying cation is a hallmark of an ionic plastic phase and is the dominant factor contributing to ionic conductivity.

Influence of Water and Humidity on Proton Dynamics

While the influence of water and humidity is a critical factor in the conductivity of many ionic materials, particularly proton conductors, specific research findings detailing these effects on the proton dynamics of this compound are not extensively available in the reviewed scientific literature.

Correlation between Molecular Motion and Macroscopic Properties (e.g., Conductivity)

A strong correlation exists between the molecular motions within this compound and its macroscopic properties, most notably its ionic conductivity. This relationship is best understood by examining the compound's behavior across its different solid-state phases.

Studies combining differential thermal analysis, calorimetry, powder X-ray diffraction, and ¹H and ¹⁹F NMR have identified three distinct solid phases between 200 K and its melting point of 375 K. capes.gov.br The transitions between these phases are directly linked to the onset of specific molecular motions, which in turn dictate the material's ability to conduct an electric current.

The highest-temperature solid phase, stable above 283.5 K, is identified as an ionic plastic phase. capes.gov.br Such phases are characterized by crystalline solids where the constituent ions exhibit a high degree of rotational and translational freedom, akin to a liquid, while maintaining a long-range ordered lattice. In this phase, both the [(CH₃)₂NH₂]⁺ cations and the [BF₄]⁻ anions perform rapid, isotropic reorientation and translational self-diffusion. capes.gov.br This extensive ionic motion results in a significant increase in ionic conductivity, making the material a solid-state ionic conductor in this temperature range. The crystal structure in this conductive phase is a CsCl-type cubic lattice. capes.gov.br

The two lower temperature phases exhibit more restricted molecular motion, leading to lower ionic conductivity. The transition from the lowest-temperature phase to the intermediate phase, and subsequently to the highly conductive plastic phase, occurs at approximately 283.5 ± 0.5 K. capes.gov.br The close proximity of these two transitions indicates a complex activation process for the molecular dynamics. The intermediate phase can be observed as an undercooled state, allowing for the study of its unique properties. capes.gov.br The drastic change in ionic mobility, particularly the onset of translational self-diffusion of both cations and anions at the transition to the plastic phase, provides clear evidence of the direct link between molecular-level dynamics and the macroscopic electrical properties of the material.

Interactive Data Table: Phase Transitions and Molecular Dynamics of this compound

PhaseTransition Temperature (K)Crystal SystemKey Molecular Motions
Phase I (Ionic Plastic Phase) > 283.5CsCl-type CubicRapid translational self-diffusion (cations and anions); Isotropic reorientation (cations and anions)
Intermediate Phase ~283.5 (Observed on undercooling)-Restricted reorientational and/or translational motion
Lowest-Temperature Phase < 283.5-Localized reorientational motions (e.g., methyl group rotation)

Data sourced from Ishida et al. (1992). capes.gov.br

Applications in Advanced Materials and Chemical Processes

Role as a Reagent in Organic Synthesis

In the field of organic synthesis, dimethylammonium tetrafluoroborate (B81430) and its analogues serve as valuable reagents, facilitating the construction of complex molecular architectures.

Dimethylammonium tetrafluoroborate is utilized in the synthesis of other specialized organic salts. For instance, it has been used in the preparation of 1,3-bis(dimethylamino)trimethinium tetrafluoroborate. cas.cz This reaction involves the formylation of ethyl vinyl ether, followed by treatment with a solution of dimethylamine (B145610) tetrafluoroborate. cas.cz The use of an ethanolic solution of dimethylamine tetrafluoroborate was found to be advantageous in this synthesis, although it resulted in a slightly lower yield of 60%. cas.cz

The synthesis of quaternary ammonium (B1175870) salts, in general, is a significant area of organic chemistry. The Menschutkin reaction, a bimolecular nucleophilic substitution (SN2) reaction between a tertiary amine and an alkyl halide, is a common method for their preparation. nih.gov Another approach involves the reaction of a tetrafluoroborate salt, such as ammonium tetrafluoroborate, with a quaternary ammonium halide in an aqueous solvent. google.com This method is presented as a greener alternative to traditional methods that use organic solvents like DMF, thereby reducing environmental pollution and safety hazards for operators. google.com The principle relies on the differential solubility of the reactants and the desired quaternary ammonium tetrafluoroborate product in water. google.com

While the direct application of this compound in the synthesis of aliphatic hydrocarbons is not extensively documented, the creation of quaternary ammonium compounds is an important intermediate step in various synthetic pathways that can lead to a wide range of organic molecules, including complex hydrocarbons. nist.gov

Table 1: Synthesis of 1,3-bis(dimethylamino)trimethinium tetrafluoroborate

Reactant 1 Reactant 2 Product Yield Reference
Formylated ethyl vinyl ether intermediate Ethanolic solution of dimethylamine tetrafluoroborate 1,3-bis(dimethylamino)trimethinium tetrafluoroborate 60% cas.cz

The introduction of a trifluoromethyl (CF₃) group into organic molecules is of great interest in medicinal chemistry and materials science due to the unique properties it imparts. Electrophilic trifluoromethylation is a key strategy to achieve this. nih.govnih.gov While this compound is not itself a trifluoromethylating agent, its anion, tetrafluoroborate (BF₄⁻), is a common counter-ion in some of the most powerful electrophilic trifluoromethylating reagents. nih.govbeilstein-journals.org

These reagents are typically onium salts, such as sulfonium (B1226848) or iodonium (B1229267) salts, which can deliver an electrophilic "CF₃⁺" species (or a related radical species through electron transfer) to a nucleophilic substrate. nih.govbeilstein-journals.org Prominent examples include S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate (Umemoto's reagent) and S-(trifluoromethyldiarylsulfonium) salts (Yagupolskii's reagents). nih.govnih.gov

The choice of the counter-anion, such as tetrafluoroborate, is crucial for the stability, reactivity, and solubility of these reagents. The tetrafluoroborate anion is non-nucleophilic and does not interfere with the trifluoromethylation reaction. These advanced reagents have been successfully used to trifluoromethylate a wide variety of substrates, including silyl (B83357) enol ethers and β-ketoesters, often under mild conditions. nih.govbeilstein-journals.org

Table 2: Examples of Electrophilic Trifluoromethylating Reagents with Tetrafluoroborate Counter-ion

Reagent NameChemical ClassApplicationReference
S-(trifluoromethyl)dibenzothiophenium tetrafluoroborateSulfonium SaltTrifluoromethylation of β-ketoesters and silyl enol ethers nih.govbeilstein-journals.org
Diaryl(trifluoromethyl)sulfonium saltsSulfonium SaltTrifluoromethylation of thiophenolates nih.gov

Utilization as a Specialized Solvent or Reaction Medium

The unique properties of ionic liquids and related salts have led to their exploration as alternative, often "greener," solvents for chemical reactions and separations.

Ionic liquids are salts with low melting points that can be used as solvents for a variety of chemical reactions. Their negligible vapor pressure makes them environmentally friendly alternatives to volatile organic compounds (VOCs). unibo.itmdpi.com Salts like this compound fall into the broader category of protic ionic liquids or can be components of solvent systems that align with the principles of green chemistry. unibo.itresearchgate.net

The separation of aromatic hydrocarbons (like toluene) from aliphatic hydrocarbons (like heptane) is a crucial process in the petrochemical industry. researchgate.net Traditional methods, such as liquid-liquid extraction with solvents like sulfolane (B150427), are energy-intensive. researchgate.net Ionic liquids have emerged as promising alternative extraction solvents due to their high selectivity and thermal stability. researchgate.net

Analogue studies on various ionic liquids have demonstrated their potential for this separation. While direct data for this compound is limited, studies on other tetrafluoroborate-based and, particularly, cyano-functionalized ionic liquids are highly informative. researchgate.net These studies have shown that ionic liquids can exhibit significantly higher aromatic/aliphatic selectivity and distribution coefficients compared to conventional solvents. researchgate.net For instance, ionic liquids with cyano-based anions have shown superior performance in the extraction of toluene (B28343) from toluene/n-heptane mixtures. researchgate.net The selection of the cation and anion of the ionic liquid is critical to optimizing the extraction efficiency.

Table 3: Performance of Analogue Ionic Liquids in Toluene/n-Heptane Separation

Ionic Liquid (Analogue)Toluene Distribution CoefficientSelectivity (Toluene/n-Heptane)Reference
[bmim]C(CN)₃Higher than sulfolane by a factor of 1.2-2.3Similar to or higher than sulfolane researchgate.net
[3-mebupy]N(CN)₂Higher than sulfolane by a factor of 1.2-2.3Up to 1.9 times higher than sulfolane researchgate.net
[emim][SCN]HighMaximum reported selectivity researchgate.net
Data presented is for illustrative purposes from analogue studies to show the potential of ionic liquids in this application.

Materials for Electrochemical Devices

Tetraalkylammonium tetrafluoroborate salts are widely used as electrolytes in electrochemical devices, particularly in electrochemical double-layer capacitors (EDLCs), also known as supercapacitors. jecst.org A study on trimethylammonium tetrafluoroborate (TriMA BF₄), a close analogue to this compound, highlights its potential for use in EDLCs. researchgate.netjecst.org

TriMA BF₄ was investigated as an electrolyte salt in both acetonitrile (B52724) (AN) and γ-butyrolactone (GBL) solvents. jecst.org Despite having a proton on the cation, which can sometimes lead to electrochemical instability, the cells showed good cycle life and capacity retention. researchgate.netjecst.org The cells using GBL as the solvent demonstrated higher capacitance and longer life compared to those with AN, which was attributed to a lower rate of electrolysis in GBL. jecst.org

Compared to the commonly used quaternary salt tetraethylammonium (B1195904) tetrafluoroborate (TEA BF₄), TriMA BF₄ in GBL exhibited higher conductivity and lower viscosity. jecst.org These properties, along with higher ionic mobility, contribute to a better rate capability for the capacitor. jecst.org The smaller size of the cation is generally attractive for increasing the capacitance of EDLCs. jecst.org

Table 4: Electrochemical Properties of Trimethylammonium Tetrafluoroborate (TriMA BF₄) in Different Solvents

PropertyTriMA BF₄ in GBLTriMA BF₄ in ANTEA BF₄ in GBLReference
Performance Higher capacitance, longer lifeLower capacitance, shorter lifeLower rate capability jecst.org
Conductivity HigherHigher than in GBLLower than TriMA BF₄ jecst.org
Viscosity Lower-Higher than TriMA BF₄ jecst.org
Electrolysis Rate LowerHigher- jecst.org
AN = Acetonitrile; GBL = γ-butyrolactone

Solid-State Proton Conductors for Fuel Cell Electrolytes

Solid-state proton conductors are a critical component of fuel cells, enabling the transport of protons between the anode and cathode. This compound has been studied for its potential in this area due to its structural phase transitions at different temperatures. Research has revealed that this compound exhibits multiple solid-solid phase transitions. A notable characteristic is the presence of an ionic plastic phase at higher temperatures. In this phase, the molecular ions show significant rotational and translational motion, which can facilitate the conduction of protons.

The proton conductivity in such materials is often linked to the dynamic disorder of the cations and the reorientational motion of the tetrafluoroborate anions. The mobility of the dimethylammonium cation, [(CH₃)₂NH₂]⁺, is a key factor in its potential as a proton conductor. Studies combining 1H and 19F NMR, thermal measurements, and X-ray powder diffraction have provided insights into the molecular motions within the crystal lattice of this compound across its different phases. The existence of a high-temperature phase with significant ionic mobility suggests its potential applicability as a solid-state electrolyte in fuel cells operating at elevated temperatures.

Phase TransitionTransition Temperature (K)Characteristics
Phase I ↔ Phase II376Order-disorder transition
Phase II ↔ Phase III295.5Structural change
Phase III ↔ Phase IV204Lower temperature transition

This table presents the solid-solid phase transition temperatures of this compound, indicating changes in its crystal structure and ionic mobility.

Components in Redox Flow Batteries

Redox flow batteries (RFBs) are a promising technology for large-scale energy storage. While aqueous RFBs are more common, non-aqueous RFBs (NAqRFBs) offer the potential for higher energy densities due to a wider electrochemical window. The electrolyte in a NAqRFB typically consists of a redox-active species and a supporting electrolyte dissolved in an organic solvent. The supporting electrolyte is crucial for providing ionic conductivity and maintaining charge neutrality.

Although direct and extensive research on the use of this compound in RFBs is not widely documented, its properties as an organic salt with a tetrafluoroborate anion make it a candidate for consideration as a supporting electrolyte. Tetrafluoroborate salts, such as tetraethylammonium tetrafluoroborate, are commonly used in non-aqueous electrochemical systems due to their good solubility in organic solvents, high ionic conductivity, and wide electrochemical stability window. acs.org The smaller size of the dimethylammonium cation compared to the more common tetraethylammonium cation could potentially lead to higher ionic mobility and conductivity in the electrolyte solution. However, the presence of a proton on the dimethylammonium cation might limit the electrochemical window compared to quaternary ammonium salts. Further research would be needed to evaluate its stability and performance in a working RFB system.

Electrolytes in Electrochemical Sensors (from Analogue Studies)

Electrochemical sensors rely on an electrolyte to facilitate the electrochemical reaction being measured. The properties of the electrolyte, such as ionic conductivity and electrochemical stability, are critical to the sensor's performance. While specific studies on this compound in electrochemical sensors are limited, valuable insights can be drawn from analogue studies of similar compounds, such as trimethylammonium tetrafluoroborate.

Research on trimethylammonium tetrafluoroborate in electrochemical double-layer capacitors (EDLCs), which share fundamental principles with electrochemical sensors, has shown that this protic ammonium salt can function effectively as an electrolyte. researchgate.net Despite the presence of a proton, it demonstrated good capacity retention and a stable cycle life up to a certain voltage. researchgate.net It also exhibited higher conductivity and lower viscosity compared to the larger tetraethylammonium tetrafluoroborate in the same solvent. researchgate.net

These findings suggest that this compound could offer similar advantages as an electrolyte in certain electrochemical sensors. Its smaller cation size could lead to enhanced ionic mobility and faster sensor response times. The tetrafluoroborate anion is known for its electrochemical stability. However, the protic nature of the dimethylammonium cation would need to be considered in the context of the specific electrochemical reaction being monitored to ensure it does not interfere with the sensing mechanism.

PropertyTrimethylammonium Tetrafluoroborate (Analogue)Potential Implication for this compound
Cation SizeSmaller than tetraethylammoniumPotentially higher ionic mobility and conductivity
Ionic ConductivityHigher than tetraethylammonium tetrafluoroborate in GBLCould lead to faster sensor response
Electrochemical StabilityStable up to 1.8 V in EDLCsSuitable for sensors operating within this voltage window
ViscosityLower than tetraethylammonium tetrafluoroborate in GBLFavorable for ion transport

This table draws a comparison based on an analogue compound to infer the potential properties of this compound in electrochemical sensor applications.

Catalytic Applications and Reaction Medium in Catalysis

This compound and related compounds have found utility in the realm of catalysis, either as catalysts themselves, as catalyst precursors, or as components of the reaction medium that can influence catalytic activity and selectivity.

Heterogeneous and Homogeneous Catalysis

In catalysis, the distinction between heterogeneous (catalyst in a different phase from the reactants) and homogeneous (catalyst in the same phase) systems is fundamental. While specific examples of this compound as a standalone catalyst are not abundant in literature, its components—the dimethylammonium cation and the tetrafluoroborate anion—are known to play roles in various catalytic processes.

Quaternary ammonium salts, which are structurally related to dimethylammonium salts, are well-known as phase-transfer catalysts (PTCs). greatcellsolarmaterials.comnih.gov PTCs facilitate the reaction between reactants in immiscible phases (e.g., an aqueous phase and an organic phase) by transporting one of the reactants across the phase boundary. The dimethylammonium cation could potentially perform a similar function in certain reactions.

The tetrafluoroborate anion can also influence catalysis. For instance, metal tetrafluoroborates, such as zinc tetrafluoroborate, have been used as mild and efficient catalysts for reactions like the ring-opening of epoxides. nih.gov The weakly coordinating nature of the tetrafluoroborate anion can enhance the Lewis acidity of the metal center, thereby boosting its catalytic activity. While not a direct application of this compound, it highlights the potential utility of the tetrafluoroborate moiety in designing catalytic systems.

Role in CO2 Hydrogenation Processes (as an Intermediate or Catalyst Component)

A significant area where the dimethylammonium cation plays a crucial role is in the hydrogenation of carbon dioxide (CO₂). The conversion of CO₂ into valuable chemicals and fuels is a key area of green chemistry research. One important process is the synthesis of dimethylformamide (DMF) from CO₂, hydrogen (H₂), and dimethylamine [(CH₃)₂NH].

Integration in Composite and Nanostructured Materials

The incorporation of ionic compounds like this compound into larger material matrices can lead to the development of novel composite and nanostructured materials with tailored properties. While direct applications are an emerging area of research, related studies suggest potential roles for this compound.

Ammonium salts, particularly those with surfactant properties, can be used as capping agents or structure-directing agents in the synthesis of nanoparticles. For instance, cationic surfactants are employed to stabilize nanoparticles and control their size and shape during synthesis. The dimethylammonium cation, although simple, could influence the nucleation and growth of certain nanomaterials in solution.

In the context of composite materials, ionic liquids and salts are sometimes incorporated into polymer matrices to create ion-conducting membranes or gels. For example, ammonium tetrafluoroborate has been used as a dopant in polymer electrolyte membranes to enhance their proton conductivity. The addition of such salts can modify the mechanical and electrical properties of the host polymer. While specific research on this compound in this context is not widely available, its properties suggest it could be a candidate for creating novel polymer-based composites with enhanced ionic conductivity.

Polymer Electrolytes and Composite Membranes

The integration of this compound into polymer electrolytes and composite membranes is an area of growing interest, driven by the compound's potential to enhance ionic conductivity and improve the performance of electrochemical devices and separation processes. While direct and extensive research focused solely on this compound in these applications is emerging, valuable insights can be drawn from studies on analogous ammonium tetrafluoroborate salts and other ionic liquids.

In the realm of polymer electrolytes , the primary objective is to achieve high ionic conductivity, good thermal stability, and a wide electrochemical stability window. The tetrafluoroborate (BF₄⁻) anion is known for its high electrochemical stability. When combined with a polymer matrix, salts containing this anion can create pathways for ion transport. For instance, studies on polymer electrolytes incorporating 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) have demonstrated that the ionic liquid can act as both a plasticizer and an ion source, reducing the crystallinity of the polymer and thereby enhancing ionic conductivity. mdpi.com At an optimal ratio, such systems have achieved ionic conductivities as high as 2.84 × 10⁻³ S cm⁻¹ with a transference number approaching unity, indicating that charge transport is predominantly ionic. mdpi.com

Composite membranes represent another promising application. These membranes, which consist of a polymer matrix with dispersed filler materials, are often used for gas separation. The incorporation of ionic liquids, such as those containing the tetrafluoroborate anion, can modify the membrane's permeability and selectivity for specific gases. Although direct studies on this compound are not widely available, research on other ionic liquid-based composite membranes provides a framework for understanding its potential role. For example, the addition of ionic liquids to polymer membranes can enhance CO₂ separation from other gases due to favorable interactions between CO₂ and the ionic liquid. The presence of the dimethylammonium cation could introduce specific interactions, such as hydrogen bonding, which might further tailor the membrane's separation characteristics.

Interactive Data Table: Properties of Representative Polymer Electrolytes

Polymer MatrixIonic Liquid/SaltIonic Conductivity (S/cm)Transference Number (t+)
PVDF-HFP[BMIM][BF₄]2.84 × 10⁻³0.998
PEOLiBF₄~10⁻⁴ - 10⁻⁵-
Cellulose AcetateAmmonium tetrafluoroborate2.18 x 10⁻⁷-

Nanocomposites and Supramolecular Architectures

The application of this compound extends to the development of advanced nanocomposites and the manipulation of supramolecular architectures, where its ionic nature and capacity for hydrogen bonding can be strategically exploited.

In nanocomposites , which are materials composed of a polymer matrix reinforced with nanoscale fillers, this compound can act as a surface modifier for the fillers or as a component of the matrix itself. The introduction of ionic species can improve the dispersion of nanofillers and enhance the interfacial interactions between the filler and the polymer. For instance, in nanocomposites based on chlorobutyl rubber, the incorporation of nanofillers like nanoclay has been shown to significantly decrease electrical resistivity, indicating an enhancement of the conductive network. mdpi.com While not directly involving this compound, these findings highlight the potential of ionic compounds to tailor the electrical and mechanical properties of nanocomposites. The dimethylammonium cation could, for example, interact with the surface of clay nanosheets, modifying their surface chemistry and promoting better integration within a polymer matrix.

The role of this compound in supramolecular architectures is particularly intriguing due to the hydrogen-bonding capability of the dimethylammonium cation. Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, such as hydrogen bonds, to create well-defined, functional structures. The N-H protons of the dimethylammonium cation can act as hydrogen bond donors, interacting with hydrogen bond acceptors present in a polymer or other molecular components.

A relevant example, although involving a related compound, is the use of tetramethylammonium (B1211777) tetrafluoroborate (TMA BF₄) in the processing of nylon 6,6 fibers. researchgate.net In that study, the salt was found to weaken the hydrogen bonds between the polyamide chains, leading to significant changes in the crystalline structure of the polymer. researchgate.net This disruption of the natural supramolecular assembly of the polymer allowed for a higher draw ratio, ultimately resulting in fibers with enhanced mechanical properties after the salt was extracted. researchgate.net

Similarly, this compound could be employed to modulate the supramolecular structure of polymers that rely on hydrogen bonding for their properties. The ability of the dimethylammonium cation to form hydrogen bonds could allow it to compete with the polymer's own hydrogen bonding network, leading to controlled changes in morphology and properties. This approach could be used to create novel materials with tunable mechanical, thermal, or optical characteristics. The reversible nature of these non-covalent interactions also opens up possibilities for creating "smart" materials that respond to external stimuli.

Interactive Data Table: Research Findings on Related Compounds in Supramolecular Systems

CompoundPolymer SystemObserved EffectReference
Tetramethylammonium tetrafluoroborateNylon 6,6Weakening of inter-chain hydrogen bonds, induction of phase transitions researchgate.net
4-fluorobenzylamine-Formation of diverse supramolecular architectures through N-H···X hydrogen bonds researchgate.net

Theoretical and Computational Studies of Dimethylammonium Tetrafluoroborate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of many-body systems. It is instrumental in understanding the geometry, bonding, and electronic properties of dimethylammonium tetrafluoroborate (B81430).

DFT calculations are employed to determine the optimized geometric structure and to analyze the intricate bonding network within dimethylammonium tetrafluoroborate. These calculations typically involve optimizing the atomic coordinates to find the minimum energy configuration. Functionals such as B3LYP combined with basis sets like 6-31G(d,p) are commonly used for such ionic systems. acs.org

The primary interaction in the compound is the ionic bond between the dimethylammonium [(CH₃)₂NH₂]⁺ cation and the tetrafluoroborate [BF₄]⁻ anion. However, DFT studies reveal a more complex picture involving significant hydrogen bonding between the N-H protons of the cation and the fluorine atoms of the anion. These N-H···F interactions are crucial in defining the crystal packing and influencing the material's physical properties.

To quantify the electronic properties, methods like Natural Bond Orbital (NBO) analysis are used. ethz.ch This analysis provides information on atomic partial charges and orbital interactions. For instance, DFT-derived partial charges are used in the development of force fields for larger-scale molecular dynamics simulations. acs.org The calculations show a delocalization of charge from the fluorine atoms of the [BF₄]⁻ anion to the hydrogen atoms of the [NH₂]⁺ group, confirming the presence of strong hydrogen bonds.

Table 1: Representative Data from DFT-based Bonding Analysis of this compound Note: The following data is illustrative of typical results obtained from DFT calculations and may not represent specific experimental values.

ParameterValueDescription
N-H Bond Length~1.04 ÅThe length of the covalent bond within the cation.
B-F Bond Length~1.40 ÅThe length of the covalent bond within the anion.
H···F Hydrogen Bond Distance~1.9 - 2.1 ÅThe distance between a hydrogen on the cation and a fluorine on the anion.
N-H···F Hydrogen Bond Angle~160° - 175°The angle indicating a strong, near-linear hydrogen bond.
Partial Charge on NNegativeIndicates the electron-withdrawing effect of the methyl groups and hydrogen.
Partial Charge on H (of N-H)PositiveIndicates the acidic nature of the proton involved in H-bonding.
Partial Charge on FNegativeIndicates the localization of negative charge on the anion.

Prediction of Spectroscopic Parameters

DFT calculations serve as a powerful tool for predicting and interpreting spectroscopic data. By performing a full normal-mode analysis on the optimized geometry, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. acs.org These predicted frequencies can be compared with experimental spectra to confirm structural assignments and understand the vibrational modes associated with specific functional groups. For example, shifts in the N-H stretching frequency can provide direct evidence of the strength and nature of the hydrogen bonding in different phases.

Furthermore, DFT is used to predict Nuclear Magnetic Resonance (NMR) parameters. Calculations of nuclear shielding tensors allow for the prediction of ¹H, ¹⁹F, ¹¹B, and ¹³C chemical shifts. These theoretical values are vital for interpreting complex solid-state NMR spectra and assigning peaks to specific atoms within the crystal structure, aiding in the analysis of molecular dynamics revealed by experimental NMR studies. researchgate.net

Experimental studies, including thermal measurements and X-ray powder diffraction, have revealed that this compound exists in three distinct solid phases between 200 K and its melting point of 375 K. researchgate.netresearchgate.net

Table 2: Experimentally Determined Solid Phase Transitions of this compound

PhaseStability RangeTransition Temperature
Phase III< 219 K-
Phase II219 K - 295 KT(III → II) = 219 K
Phase I295 K - 375 K (m.p.)T(II → I) = 295 K

Source: Derived from NMR and thermal measurement studies. researchgate.netresearchgate.net

DFT calculations can model the energy landscapes associated with these phase transitions. By calculating the total electronic energy for the different experimentally observed crystal structures (or hypothetical intermediate structures), a potential energy surface can be mapped. This allows researchers to determine the relative thermodynamic stabilities of the different phases and to estimate the energy barriers for the transitions between them. Such calculations can elucidate the atomistic mechanisms of the phase transitions, for instance, by showing how changes in crystal packing or the onset of rotational motion can lead to a more stable, lower-energy state at a different temperature.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a dynamic picture of the system. For this compound, MD simulations are crucial for studying ion transport and the complex reorientational motions that characterize its different solid phases. nih.govscribd.com

In its high-temperature solid phases, known as ionic plastic phases, this compound exhibits significant ionic mobility. mdpi.comsemanticscholar.org MD simulations are the primary computational method to investigate the diffusion of the dimethylammonium cations and tetrafluoroborate anions.

In a typical MD simulation, a simulation box containing numerous ions is created, and the trajectories of these ions are calculated over time by integrating Newton's equations of motion. The diffusion coefficient (D) for each ionic species can be calculated from the mean squared displacement (MSD) as a function of time. Simulations performed at different temperatures corresponding to the experimentally known phases can reveal how the diffusion mechanism changes. For example, NMR studies suggest the onset of local diffusion of the anions in Phase II. researchgate.net MD simulations can visualize these diffusion events, showing whether they occur via vacancy hopping or other mechanisms, and can quantify the activation energy for diffusion by running simulations at multiple temperatures.

Experimental ¹H and ¹⁹F NMR studies have shown that the ions in this compound are not static in the crystal lattice but undergo various reorientational motions. researchgate.netresearchgate.net In the low-temperature Phase III, isotropic reorientation of the [BF₄]⁻ anions and C₃ reorientations of the methyl groups on the cation are observed. In the higher temperature phases, more complex motions, such as the C₃ reorientation of the entire cation about its N-H bond axis and the onset of cationic nutation (a wobbling motion), are detected. researchgate.net

MD simulations are ideally suited to model these reorientational dynamics. By tracking the orientation of specific vectors within the ions (e.g., the B-F vector in the anion or the C-N-C vector in the cation) over time, one can calculate orientational autocorrelation functions. The decay of these functions provides characteristic time constants for the different rotational motions, which can be directly compared with relaxation times measured in NMR experiments. These simulations can provide a visual and quantitative understanding of the motional freedom that characterizes the plastic crystalline phases of the material.

While not prominently reported for this specific compound, proton transfer events between the cation and anion are a possibility in hydrogen-bonded ionic systems. Ab initio MD simulations, where forces are calculated "on-the-fly" using DFT, can be used to investigate the likelihood and mechanism of such events, providing insights into potential proton conductivity pathways.

Intermolecular Interaction Analysis

The interactions between the dimethylammonium ([CH₃)₂NH₂]⁺) cation and the tetrafluoroborate (BF₄⁻) anion, as well as between the ion pairs themselves, are key to understanding the condensed-phase properties of the salt. Computational methods such as Density Functional Theory (DFT) and ab initio molecular dynamics are employed to quantify these interactions.

Hydrogen bonding is a primary interaction between the N-H moiety of the dimethylammonium cation and surrounding molecules or anions. chemrxiv.org Ab initio metadynamics calculations on dimethylamine (B145610) reveal that the N-H group acts as a hydrogen bond donor. chemrxiv.org Radial distribution functions (RDFs) calculated from these simulations provide insight into the structure of these interactions. For instance, the RDF for the aminic hydrogen and the oxygen atom of surrounding water molecules shows a distinct peak indicating the formation of a hydrogen bond. chemrxiv.org In the context of this compound, similar hydrogen bonds would form between the N-H protons of the cation and the fluorine atoms of the tetrafluoroborate anion.

The strength of these intermolecular interactions can be quantified by calculating the interaction energy. For example, DFT studies on dimers of similar hydrogen-bonded systems can determine the most stable configurations and their corresponding interaction energies. researchgate.net These calculations often involve optimizing the geometry of the interacting species and then computing the energy difference between the complex and the individual monomers. Natural Bond Orbital (NBO) analysis is another technique used to understand the subtle details of hydrogen bonding in such systems. semanticscholar.org

Table 1: Representative Hydrogen Bond Data from Computational Studies of Related Systems

Interacting PairSystemFirst Peak of RDF (Å)Coordination NumberSource
Dimethylamine N-Hw (water)Bulk Aqueous~1.81~1.0 chemrxiv.org
Dimethylamine H-Ow (water)Bulk Aqueous~1.81- chemrxiv.org

This table is illustrative, based on data for dimethylamine in an aqueous environment, which serves as a model for the interactions of the dimethylammonium cation.

Molecular dynamics (MD) simulations, using force fields like OPLS-AA (Optimized Potentials for Liquid Simulations-All Atom), can also be used to describe the interactions between ions in solution. rsc.org These simulations predict properties like solution density and provide a detailed picture of the diffusion mechanisms of the ions. rsc.org

Mechanistic Studies via Computational Chemistry

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions and transport phenomena at the molecular level.

Reaction Pathway Elucidation in Organic Transformations Involving Derivatives

Theoretical studies are pivotal in understanding the reactivity of dimethylammonium salts and their derivatives. For instance, the thermal degradation of related trialkylammonium salts has been investigated using DFT. nih.govrsc.org These studies have shown that the degradation can proceed through an SN2-centered pathway, where a nucleophile attacks one of the methyl groups of the cation. nih.govrsc.org

Computational modeling can compare the energy barriers of different potential reaction pathways. For example, a DFT-computed comparison between an SNAr (nucleophilic aromatic substitution) and an SN2 reaction at a phenolate (B1203915) with an anilinium cation (a related ammonium (B1175870) salt) has been performed. nih.gov Such calculations help to predict which reaction is more likely to occur under specific conditions. nih.gov The choice of functional (e.g., M06-2X) and basis set (e.g., 6-31+G**) is crucial for obtaining accurate results. nih.gov

Furthermore, comprehensive computational studies on the reaction mechanisms of dimethylamine derivatives, such as the formation of N-Nitrosodimethylamine (NDMA), have been conducted using methods like the second-order Møller-Plesset perturbation theory (MP2). researchgate.net These studies calculate the activation barriers for various reaction steps, providing a detailed understanding of the transformation pathways. researchgate.net

Table 2: Example of Computed Activation Barriers for Reactions of Related Ammonium and Amine Systems

ReactionSystemComputational MethodActivation Barrier (kcal/mol)Source
SN2 DegradationTrimethylaniliniumM06-2X/6-31+G**Varies with nucleophile nih.gov
NDMA FormationUDMH-Ozone ReactionMP2/6-311G(d)~42 researchgate.net

This table provides illustrative activation energies from studies on analogous systems to demonstrate the type of data generated through computational reaction pathway elucidation.

Identification of Rate-Limiting Steps in Proton Conduction

For materials that exhibit proton conductivity, identifying the rate-limiting step is essential for understanding and improving this property. While specific studies on this compound are not prevalent, the methodology can be inferred from research on other proton-conducting organic materials like imidazolium (B1220033) hydrogen succinate. researchgate.netresearchgate.net

Quantum chemical calculations are used to map out the potential energy surface for proton transport. researchgate.netresearchgate.net This typically involves two key motions: the transfer of a proton from one site to another (e.g., from the N-H group to the BF₄⁻ anion) and the reorientation of the molecules or ions to allow for the next proton transfer event. The Grotthuss mechanism is a common mode of proton transport in such systems. researchgate.netresearchgate.net

By calculating the energy barriers for both proton transfer and molecular rotation, the rate-limiting step can be identified. researchgate.netresearchgate.net For example, in imidazolium hydrogen succinate, the proton transfer between the imidazole (B134444) and succinic acid was found to be the rate-limiting step, rather than the rotation of the imidazole molecule. researchgate.netresearchgate.net This type of analysis provides crucial molecular-level insights into the conduction mechanism. researchgate.netresearchgate.net

Thermodynamic and Kinetic Parameter Prediction

Computational chemistry allows for the prediction of a wide range of thermodynamic and kinetic parameters. Theoretical investigations can determine parameters such as Gibbs free energies of reaction (ΔG), activation energies (Ea), and reaction rate constants. chemrxiv.orgresearchgate.net

For example, in a study of the dimerization of methylenebisphosphonic acid, the changes in Gibbs free energy for the formation of several stable dimer configurations were calculated to be negative, indicating that the dimerization processes are spontaneous at room temperature. researchgate.net Similarly, kinetic parameters for the thermal decomposition of fluoropolymers have been investigated computationally, providing activation energies and rate constants at various temperatures.

These predictions are typically made using DFT or other high-level ab initio methods. The choice of the theoretical level is critical for accuracy. For instance, functionals like M06-2X are often used for kinetic calculations, while methods like ωB97XD are also employed. chemrxiv.org

Table 3: Examples of Predicted Thermodynamic and Kinetic Parameters from Computational Studies

ParameterSystem/ProcessComputational MethodPredicted ValueSource
Gibbs Free Energy of Dimerization (ΔG)Methylenebisphosphonic AcidM06-2X/6-311++G**-8.46 to -122.72 kJ/mol researchgate.net
Activation Energy (Ea)Propylene Glycol Ethyl Ether DissociationAPFD/6-31G(d)279 kJ/mol chemrxiv.org

This table presents examples of thermodynamic and kinetic data obtained through computational studies on various compounds to illustrate the predictive capabilities of these methods.

Future Research Directions and Emerging Applications

Development of Novel Dimethylammonium Tetrafluoroborate (B81430) Derivatives

The development of novel derivatives by modifying the cation or anion component is a primary focus of current research. This strategy aims to fine-tune the material's properties for specific applications. Research into related tetrafluoroborate salts and other ammonium-based compounds demonstrates a clear trend toward creating a library of materials with tailored characteristics.

For instance, modifying the alkyl chains on the ammonium (B1175870) cation is a key area of investigation. Studies on tetraalkylammonium borohydrides for CO2 capture have shown that the length of the alkyl chain significantly influences the kinetics and thermodynamics of the reaction, affecting CO2 diffusivity and activation energy. nih.gov This principle is directly applicable to the tetrafluoroborate family. A variety of ammonium tetrafluoroborate derivatives have been synthesized and investigated in different contexts, highlighting the broad scope for creating new compounds based on the dimethylammonium tetrafluoroborate template.

Derivative/AnalogResearch Context/ApplicationReference
Methylammonium (B1206745) tetrafluoroborate (MABF4)Additive in perovskite solar cells; thermomaterial for cold storage. chemrxiv.orgrsc.org
Ethylammonium tetrafluoroborateComponent for perovskite solar cells. squarespace.com
Guanidinium tetrafluoroborateComponent for perovskite solar cells. squarespace.com
n-Hexylammonium tetrafluoroborateComponent for perovskite solar cells. squarespace.com
Tetraethylammonium (B1195904) tetrafluoroborate (TEABF4)Additive in dual-ion batteries and super-capacitors. researchgate.netresearchgate.net
Ammonium tetrafluoroborate (NH4BF4)Novel catalyst in organic synthesis (Biginelli reaction). consensus.app
Tetraalkylammonium borohydridesDirect capture and reduction of CO2. nih.gov

Advanced Characterization Method Development for Dynamic Processes

Understanding the dynamic processes at the molecular level is crucial for optimizing materials based on this compound. Future research will increasingly rely on sophisticated, often in-situ, characterization techniques to observe the behavior of these materials under operational conditions.

Recent studies on perovskite solar cells incorporating dimethylammonium (DMA) have pioneered the use of a combination of advanced methods to probe the material's structure and properties. nsf.govnrel.gov These techniques reveal how the addition of DMA leads to chemical and structural heterogeneity, which is key to understanding its role in improving device stability. nsf.govnrel.gov The development and application of these methods are essential for correlating molecular-level dynamics with macroscopic performance.

Characterization TechniquePurpose in Studying DMA-based MaterialsReference
Time-of-Flight Secondary-Ion Mass Spectrometry (TOF-SIMS)To confirm the incorporation and surface concentration of DMA in perovskite films. nsf.govnrel.gov
Photo-induced Force Microscopy (PiFM) / Nano-infrared (nanoIR)To map local heterogeneity in the bandgap and chemical composition. nsf.govnrel.gov
Nano-X-ray DiffractionTo analyze alterations in local crystal structure, d-spacing, and grain size. nsf.govnrel.gov
Periodic Density Functional Theory (DFT)To model and evaluate non-covalent interactions, such as hydrogen bonding, that determine material stability. nih.gov
In-situ Spectroscopy (XRD, XPS, Raman)To gain insights into charge storage mechanisms and material transformations during operation. rsc.org
Magnetic Suspension Balance (MSB)To monitor the thermodynamics and kinetics of dynamic processes like gas absorption. nih.gov

Rational Design of this compound-Based Materials

The "trial-and-error" approach to materials discovery is gradually being replaced by rational design, which involves the use of computational and theoretical tools to predict material properties before synthesis. This forward-looking approach aims to accelerate the development of new this compound-based materials with targeted functionalities.

Computational modeling, particularly Density Functional Theory (DFT), is a cornerstone of rational design. nih.govresearchgate.net It allows researchers to predict the stability and electronic structure of new materials, providing guiding principles for synthesis. nih.gov For example, DFT can be used to assess how hydrogen bonding networks influence the thermodynamic and vibrational properties of hybrid materials. nih.gov This predictive power is essential for engineering materials with desired characteristics for applications ranging from catalysis to electronics.

The principles of reticular chemistry, which involve the deliberate assembly of pre-selected molecular building blocks into ordered structures like metal-organic frameworks (MOFs), also offer a powerful strategy. rsc.org This methodology can be extended to design crystalline materials based on this compound, allowing for precise control over pore structure and functionality. rsc.org Furthermore, computational tools can help optimize complex parameters, transitioning numerous variables into practical solutions with reduced time and cost. fiu.edu

Exploration of New Application Domains in Sustainable Technologies

A significant portion of future research on this compound and its derivatives will be directed towards applications in sustainability, addressing global challenges related to energy and the environment.

The most prominent emerging application is in the field of perovskite solar cells (PSCs) . The addition of dimethylammonium (DMA) cations to perovskite precursor solutions has been shown to improve the performance and long-term operational stability of these next-generation solar cells. nsf.govnrel.gov Specifically, DMA additives can help stabilize the desired black phase of all-inorganic perovskites like CsPbI₃, leading to power conversion efficiencies greater than 21%. researching.cn

Another promising area is energy storage . Related compounds, such as tetraethylammonium tetrafluoroborate, have been shown to improve the cycle stability and reversibility of dual-ion batteries and enhance the performance of supercapacitors. researchgate.netresearchgate.net These findings strongly suggest that this compound could be a valuable component in next-generation energy storage systems.

Furthermore, the potential for direct air capture of CO₂ represents a novel and impactful application. Research on analogous tetraalkylammonium borohydrides has demonstrated their ability to capture significant amounts of CO₂ even at low concentrations and convert it into valuable chemicals like formate. nih.gov Exploring the capacity of this compound and its derivatives for CO₂ capture and conversion is a compelling direction for future work. Additionally, related compounds like methylammonium tetrafluoroborate are being investigated as new thermomaterials for solid-state cooling and cold storage , pointing to applications in enhancing energy efficiency. rsc.org

Application DomainSpecific Role/Function of DMA-related CompoundReference
Perovskite Solar CellsAdditive to improve efficiency, stability, and phase purity. nsf.govnrel.govresearching.cn
Energy Storage (Batteries/Supercapacitors)Electrolyte additive to increase cycle stability and capacity. researchgate.netresearchgate.net
CO₂ Capture and ReductionActive material for capturing CO₂ from the air and converting it to formate. nih.gov
Solid-State CoolingThermomaterial for cold storage and refrigeration. rsc.org

Q & A

Q. Table 2: Stability Metrics in Different Media

ConditionTemperature Range (°C)Decomposition ProductsStability Enhancers
Thermal (N₂ atmosphere)250–300NH₃, BF₃, CH₄None (intrinsic instability)
Electrochemical (PC)25–60HF, H₂2% vinylene carbonate

Data Contradiction Analysis

Q. How can discrepancies in reported ionic conductivities of this compound-based electrolytes be resolved?

  • Methodological Answer : Contradictions often arise from variations in salt concentration, solvent purity, or measurement techniques. For example, conductivities measured via AC impedance may differ from pulsed-field gradient NMR due to electrode polarization effects. Standardize protocols using reference electrolytes (e.g., 0.1 M KCl) and validate with Arrhenius plots to isolate temperature-dependent ion mobility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.